molecular formula C7H4INO2 B008628 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 19932-87-7

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B008628
CAS No.: 19932-87-7
M. Wt: 261.02 g/mol
InChI Key: ISXIMZPIWYVLBD-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C7H4INO2 and its molecular weight is 261.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Ecology and Plant Interactions

  • A study by Xie et al. (1991) explored the use of high-performance liquid chromatography to separate and quantify benzoxazolin-2-ones in maize root extract, indicating the relevance of these compounds in plant root and subterranean pest interactions (Xie et al., 1991).

Biological Activity and Drug Design

  • Kabanda and Ebenso (2013) conducted a study on benzoxazole and its isomers, highlighting their biological activity and potential applications in drug design. This study focused on the interaction of these molecules with water, which is crucial in biological systems (Kabanda & Ebenso, 2013).

Plant Defense Mechanisms

  • Baerson et al. (2005) investigated the detoxification and transcriptome response of Arabidopsis seedlings exposed to benzoxazolin-2(3H)-one (BOA), an allelochemical. This research provides insights into plant defense mechanisms and xenobiotic detoxification pathways in plants (Baerson et al., 2005).

Synthesis and Antifungal Activity

  • El-Hashash et al. (2015) conducted a study on the synthesis of novel quinazolin-4(3H)-one derivatives, starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one. The study evaluated the fungicidal activities of these compounds, demonstrating their potential in antifungal applications (El-Hashash et al., 2015).

Structural Analysis and Synthesis

  • Harutyunyan et al. (2019) researched the synthesis and structure of substituted quinazolines derived from benzoxazole compounds. This study contributes to the understanding of the chemical structure and potential applications of these compounds (Harutyunyan et al., 2019).

Antihypoxic Activity

  • Zykova (2014) explored the antihypoxic activity of benzoxazole derivatives, providing insights into their potential therapeutic applications (Zykova, 2014).

Properties

IUPAC Name

6-iodo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXIMZPIWYVLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476200
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19932-87-7
Record name 6-Iodo-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19932-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Crude 4-Iodosalicylic acid (1.0 g, 3.8 mmol) is dissolved in THF (28 mL) and Et3N (1.15 mL, 8.2 mmol). DPPA (1.7 mL, 7.8 mmol) is added. This is heated at 70° C. overnight. The reaction mixture is then partitioned between H2O and EtOAc. The organic layer is dried and concentrated. Purification by silica gel chromatography (9/1, CH2Cl2/EtOAc) yields 472 mg crude intermediate. Trituration with ether yields 6-iodo-3H-benzooxazol-2-one (369 mg, 37%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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